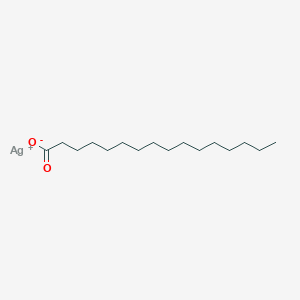

Silver(1+) palmitate

Beschreibung

Contextualization within Carboxylate Chemistry and Silver Compounds

Silver(1+) palmitate belongs to the broad class of chemical compounds known as metal carboxylates, specifically silver carboxylates. These compounds are formed by the reaction of a carboxylic acid with a silver salt. google.com Silver palmitate is synthesized from palmitic acid (a 16-carbon fatty acid) and a silver source like silver nitrate (B79036), often through a chemical deposition or double jet method. researchgate.netresearchgate.net

Structurally, silver carboxylates often form dimeric motifs, where two silver ions are bridged by two carboxylate groups. rsc.org Research on silver palmitate has shown it possesses a well-defined, layered structure with a triclinic crystal phase. researchgate.netresearchgate.net This organized structure is crucial for its subsequent thermal decomposition and transformation into metallic silver. Characterization using scanning electron microscopy (SEM) reveals that silver palmitate can form fiber-like morphologies with diameters of approximately 200 nm, which exhibit excellent dispersion properties. researchgate.netresearchgate.net

| Property | Description | Reference |

|---|---|---|

| Chemical Formula | C16H31O2Ag | researchgate.net |

| Appearance | White or faintly yellowish crystalline solid | |

| Crystal System | Triclinic | researchgate.netresearchgate.net |

| Morphology | Fiber-like structures (~200 nm diameter) | researchgate.netresearchgate.net |

Significance as a Precursor in Nanomaterial Synthesis

The primary significance of silver palmitate in materials science lies in its function as a highly effective precursor for the synthesis of silver nanoparticles (AgNPs). The process of generating AgNPs from silver palmitate is typically achieved through thermal decomposition (thermolysis). When heated, the compound undergoes a controlled breakdown, leading to the reduction of silver ions (Ag⁺) to metallic silver atoms (Ag⁰), which then nucleate and grow into nanoparticles. researchgate.net

The long hydrocarbon chain of the palmitate ligand plays a vital role in this process, influencing the decomposition temperature and potentially acting as a capping agent for the newly formed nanoparticles, preventing their uncontrolled aggregation. nih.gov Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG) have been employed to study this transformation. DSC curves for silver palmitate show several endothermic peaks, with decomposition occurring in distinct steps at temperatures of 204.1°C, 223.6°C, and 253.9°C. researchgate.netresearchgate.net This stepwise decomposition allows for a degree of control over the resulting nanoparticle size and distribution. researchgate.net

| Thermal Analysis Technique | Observation | Temperature (°C) | Reference |

|---|---|---|---|

| Differential Scanning Calorimetry (DSC) / Thermogravimetry (TG) | Step 1 Decomposition | 204.1 | researchgate.netresearchgate.net |

| Step 2 Decomposition | 223.6 | researchgate.netresearchgate.net | |

| Step 3 Decomposition | 253.9 | researchgate.netresearchgate.net |

Overview of Current Research Trajectories

Current research involving silver palmitate is largely focused on optimizing its use as a silver source for specialized applications. A significant area of investigation is its role in photothermographic (PTG) materials. researchgate.net In these systems, a combination of a silver carboxylate like silver palmitate and a light-sensitive silver halide is used to form a latent image upon exposure to light, which is then developed by heating to produce a visible image composed of metallic silver nanoparticles. researchgate.netresearchgate.net The quality, contrast, and resolution of the final image are highly dependent on the purity and properties of the silver carboxylate precursor. researchgate.net

Researchers are actively exploring how to refine the synthesis of silver palmitate to control its morphology and thermal properties, thereby influencing the characteristics of the resulting silver nanoparticles. researchgate.net Studies have investigated the effects of reaction parameters such as temperature, solvent systems, and the use of surfactants like polyvinylpyrrolidone (B124986) (PVP) during the synthesis of silver palmitate. researchgate.net Furthermore, silver palmitate is being used in novel synthesis routes for creating stabilized silver nanoparticles, such as forming the compound within an amylose-sodium palmitate helical inclusion complex before chemical reduction to yield stable, water-dispersible AgNPs. nih.gov These research efforts aim to tailor the properties of the final nanomaterials for advanced applications in electronics, catalysis, and biomedical fields. nih.govnih.govmdpi.com

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

silver;hexadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2.Ag/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYHQUJGIQUHMS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)[O-].[Ag+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31AgO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883983 | |

| Record name | Hexadecanoic acid, silver(1+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3508-01-8 | |

| Record name | Hexadecanoic acid, silver(1+) salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003508018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecanoic acid, silver(1+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecanoic acid, silver(1+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silver(1+) palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Silver 1+ Palmitate

Chemical Deposition Approaches

Chemical deposition is a common and straightforward method for preparing silver(1+) palmitate. This approach typically involves a precipitation reaction in a liquid medium, where soluble precursors are combined to form the insoluble silver palmitate product.

The synthesis of silver palmitate via chemical deposition is sensitive to various reaction parameters that can be optimized to control the final product's characteristics. Key parameters include precursor concentration, temperature, and reaction time.

Studies have shown that silver palmitate can be prepared by reacting an aqueous solution of sodium palmitate with an aqueous solution of silver nitrate (B79036). semanticscholar.org In one method, sodium palmitate is first synthesized by adding sodium hydroxide (B78521) to a suspension of palmitic acid in water at 60°C, followed by heating to 80°C. semanticscholar.org The subsequent addition of silver nitrate solution to the cooled sodium palmitate solution, with stirring for one hour, yields a precipitate of silver palmitate. semanticscholar.org

Characterization studies using techniques like Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC) are crucial for understanding the thermal behavior and phase transitions of the synthesized silver palmitate, which is indicative of its purity and structure. scientific.networldscientific.com DSC analyses have identified multiple endothermic peaks, with one at 120°C corresponding to an order-disorder phase transition and others at higher temperatures (e.g., 159°C, 166°C, and 175°C) attributed to reversible phase transitions. scientific.net The decomposition of silver palmitate has been observed to occur at temperatures ranging from 204°C to 250°C. scientific.networldscientific.com These thermal properties are critical for applications that involve heating, such as in thermal imaging materials.

Table 1: Reaction Parameters for Chemical Deposition of Silver Palmitate

| Parameter | Value/Condition | Source |

|---|---|---|

| Palmitic Acid Concentration | 0.02 M in 100 cm³ of water | semanticscholar.org |

| Sodium Hydroxide Concentration | 0.0375 M | semanticscholar.org |

| Silver Nitrate Concentration | 0.02 M in 100 cm³ of water | semanticscholar.org |

| Temperature for Sodium Palmitate formation | Heated from 60°C to 80°C | semanticscholar.org |

| Reaction Stirring Time | 1 hour | semanticscholar.org |

Table 2: Thermal Properties of Silver Palmitate

| Thermal Event | Temperature (°C) | Description | Source |

|---|---|---|---|

| Order-Disorder Phase Transition | 120 | Endothermic peak | scientific.net |

| Reversible Phase Transitions | 159, 166, 175 | Three endothermic peaks | scientific.net |

| Decomposition (Step-wise) | 204.1, 223.6, 253.9 | Decomposition begins | worldscientific.com |

| Decomposition | 230, 250 | Decomposition temperatures | scientific.net |

Surfactants can be employed during chemical deposition to act as growth modifiers, capping agents, or stabilizers, thereby controlling the particle size, shape (morphology), and dispersion of the resulting silver palmitate. worldscientific.comresearchgate.net

In one study, polyvinylpyrrolidone (B124986) (PVP), a non-ionic surfactant, was used in the synthesis of silver palmitate. worldscientific.com The use of PVP resulted in the formation of fiber-like silver palmitate with a uniform diameter of approximately 200 nm and excellent dispersion properties. worldscientific.com This morphological control is vital for its intended use as a high-quality silver source in photothermographic materials. worldscientific.com The principle behind this is that surfactant molecules can adsorb onto the surface of the growing crystals, influencing the growth rate of different crystal faces and preventing agglomeration. mdpi.com While much of the research on surfactants focuses on the synthesis of silver nanoparticles, the underlying principles of using surfactants like sodium dodecyl sulfate (B86663) (SDS), cetyltrimethylammonium chloride (CTAC), or Tween 80 to tailor particle characteristics are applicable. researchgate.netrsc.org

The most fundamental precursors for synthesizing this compound are a source of palmitate ions and a source of silver(I) ions.

Palmitic Acid (Hexadecanoic Acid) : This long-chain saturated fatty acid is the primary source of the palmitate anion. semanticscholar.orgscientific.netontosight.ai It is typically first deprotonated using a base to form a more soluble palmitate salt.

Silver Nitrate (AgNO₃) : As a readily available and soluble silver salt, silver nitrate is the most commonly used precursor for the silver(I) cation. semanticscholar.orgscientific.networldscientific.comontosight.ai

Bases : A base is required to react with the carboxylic acid group of palmitic acid. Sodium hydroxide (NaOH) is frequently used to form sodium palmitate in an aqueous system. semanticscholar.orgscientific.networldscientific.com This intermediate, sodium palmitate, then undergoes a salt metathesis reaction with silver nitrate. semanticscholar.org Triethylamine has also been noted as a potential base. asianpubs.org

The general reaction can be summarized as the saponification of palmitic acid followed by precipitation with silver nitrate:

CH₃(CH₂)₁₄COOH (Palmitic Acid) + NaOH → CH₃(CH₂)₁₄COONa (Sodium Palmitate) + H₂O semanticscholar.org

CH₃(CH₂)₁₄COONa + AgNO₃ → CH₃(CH₂)₁₄COOAg (Silver Palmitate)↓ + NaNO₃ semanticscholar.orgontosight.ai

The resulting silver palmitate is described as having a well-defined layer structure with a triclinic phase. scientific.networldscientific.com

Ion-Exchange Reactions in Complex Systems

Beyond simple precipitation, this compound can be formed within more complex supramolecular structures through ion-exchange reactions. This method offers a pathway to create organized nanoscale architectures.

A notable example of ion-exchange synthesis involves the use of amylose (B160209), a component of starch. In this method, amylose is used to form helical inclusion complexes with sodium palmitate. nih.govresearchgate.netresearchgate.net The hydrophobic fatty acid tail of the sodium palmitate is encapsulated within the hydrophobic inner channel of the amylose helix. nih.gov

Once these amylose-sodium palmitate complexes are formed, they are treated with silver nitrate. nih.govresearchgate.netresearchgate.net An ion-exchange reaction occurs where the sodium ions (Na⁺) associated with the palmitate carboxylate groups inside the helix are replaced by silver ions (Ag⁺), forming silver palmitate in situ within the amylose helical structure. nih.govresearchgate.net This process confines the silver palmitate to the nanoscale environment of the amylose helix. The resulting amylose-silver palmitate complex can then be used as a precursor, for instance, to be reduced to form highly stable and small starch-stabilized silver nanoparticles. nih.govresearchgate.netresearchgate.net This method demonstrates a sophisticated level of control over the localization of the silver palmitate compound. researchgate.net

Green Synthesis Principles and Relevant Pathways

Green synthesis aims to use environmentally benign reagents and conditions. While specific research on applying green synthesis principles to produce pure, isolated this compound is limited, the components of the compound, particularly palmitic acid, are central to green chemistry approaches for synthesizing related silver nanomaterials.

In the green synthesis of silver nanoparticles, various plant extracts are used as both reducing and capping agents. nih.govtandfonline.com These extracts are often rich in fatty acids, including palmitic acid. nih.govmdpi.com Studies have shown that fatty acids like palmitic acid can themselves act as bio-reducing and stabilizing agents in the formation of silver nanoparticles from silver nitrate. mdpi.com The fatty acid not only reduces the silver ions (Ag⁺ to Ag⁰) but also caps (B75204) the surface of the newly formed nanoparticles, preventing aggregation. mdpi.com This dual role of a naturally derived molecule like palmitic acid is a key principle of green synthesis. nih.gov

Therefore, a relevant green pathway involves leveraging the inherent chemical properties of palmitic acid, derived from natural sources, to mediate the formation of silver-based materials, reducing the need for harsher chemical reductants or stabilizers.

Table of Compounds

Advanced Characterization and Structural Elucidation of Silver 1+ Palmitate

Spectroscopic Analysis Techniques

Spectroscopy offers a powerful lens to probe the molecular and electronic structure of silver(1+) palmitate.

Fourier Transform Infrared Spectroscopy (FTIR) for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of this compound, FTIR spectra provide key insights into its molecular structure. The formation of silver palmitate from palmitic acid and a silver source can be confirmed by characteristic changes in the FTIR spectrum.

The spectrum of silver palmitate typically shows the disappearance of the broad O-H stretching band characteristic of the carboxylic acid group in palmitic acid. Concurrently, the strong carbonyl (C=O) stretching band of the carboxylic acid undergoes a significant shift. The asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) in silver palmitate appear at distinct wavenumbers, confirming the formation of the salt.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance in this compound |

| Asymmetric COO⁻ Stretch | 1500 - 1600 | Indicates the formation of the carboxylate salt. |

| Symmetric COO⁻ Stretch | 1400 - 1450 | Confirms the presence of the deprotonated carboxyl group. |

| C-H Stretching (Alkyl Chain) | 2800 - 3000 | Characteristic of the long hydrocarbon chain of the palmitate moiety. |

| C-H Bending (Alkyl Chain) | 1375 - 1475 | Further confirms the presence of the alkyl chain. |

This table provides typical ranges, and specific values can vary based on the sample preparation and instrument.

Studies have utilized FTIR to confirm the successful synthesis of silver palmitate and to identify the functional groups that may be involved in capping or stabilizing silver nanoparticles derived from it. worldscientific.commdpi.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule or material. While the palmitate chain itself does not exhibit strong absorption in the UV-Vis range, the presence of silver introduces interesting optical properties.

This compound in solution or as a nanoparticle dispersion can exhibit a surface plasmon resonance (SPR) peak. mdpi.comrsc.org This phenomenon is characteristic of metallic nanoparticles and arises from the collective oscillation of conduction electrons in response to incident light. The position and shape of the SPR band are sensitive to the size, shape, and surrounding environment of the silver nanoparticles. For silver nanoparticles derived from silver palmitate, a characteristic SPR peak is often observed in the range of 400-450 nm. rsc.orgijpbs.comresearchgate.net The intensity of this peak can be correlated with the concentration of the nanoparticles. rsc.org In some cases, a blue shift, a shift towards a lower wavelength, in the maximum absorption peak of a complex involving silver ions has been observed. ajchem-a.com

| Parameter | Typical Observation | Interpretation |

| λmax (SPR Peak) | 400 - 450 nm | Formation of silver nanoparticles. |

| Peak Intensity | Increases with concentration | Higher concentration of silver nanoparticles. rsc.org |

| Peak Position | Varies with particle size and shape | Provides information on the morphology of the nanoparticles. ijpbs.com |

This table summarizes general observations for silver nanoparticles derived from or associated with silver palmitate.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly valuable for confirming the presence of silver and determining its oxidation state in this compound and its derivatives.

In the XPS analysis of materials containing silver, the Ag 3d region is of primary interest. The binding energies of the Ag 3d₅/₂ and Ag 3d₃/₂ core levels provide information about the oxidation state of silver. For metallic silver (Ag⁰), these peaks are typically found at specific binding energies. In this compound, the silver is in the +1 oxidation state (Ag⁺), which can lead to shifts in these binding energies compared to metallic silver. Studies on related silver-containing materials have shown that the Ag 3d spectrum can reveal the presence of Ag⁰, with distinct peaks for Ag 3d₅/₂ and Ag 3d₃/₂. rsc.orgresearchgate.net For instance, peaks at approximately 367.3 eV and 373.3 eV have been attributed to the binding energies of Ag 3d₅/₂ and Ag 3d₃/₂ in the zero valence state of silver. rsc.org The formation of Ag-C bonds can be identified by additional low-energy structures in the Ag 3d spectrum. mdpi.com

| Element | Core Level | Typical Binding Energy Range (eV) | Information Obtained |

| Silver (Ag) | 3d | 367 - 375 | Presence and oxidation state of silver (Ag⁺ vs. Ag⁰). rsc.orgmdpi.com |

| Carbon (C) | 1s | 284 - 289 | Presence of the palmitate chain and its chemical environment. |

| Oxygen (O) | 1s | 531 - 533 | Presence of the carboxylate group. |

Binding energies can be influenced by the chemical environment and instrument calibration.

Diffraction and Scattering Methods

Diffraction and scattering techniques are indispensable for determining the crystal structure and long-range order of materials like this compound.

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. By measuring the angles and intensities of the diffracted X-ray beams, a three-dimensional picture of the electron density within the crystal can be produced.

XRD analysis of this compound reveals its crystalline nature and provides information about its crystal system and unit cell parameters. Studies have shown that silver palmitate possesses a well-defined layered structure and can exist in a triclinic phase. worldscientific.com The diffraction patterns exhibit a series of sharp peaks, indicating a high degree of crystallinity. The positions of these peaks can be used to calculate the d-spacing (the distance between parallel crystal planes) according to Bragg's Law. In some instances, the thermal decomposition of silver carboxylates, including silver palmitate, has been studied using in situ time-resolved XRD, revealing multiple phase transitions into various liquid-crystalline states upon heating. amazonaws.com

| Diffraction Angle (2θ) | d-spacing (Å) | Miller Indices (hkl) | Interpretation |

| Varies | Varies | Varies | The set of diffraction peaks is a fingerprint of the crystalline structure of this compound, allowing for phase identification. worldscientific.comresearchgate.net |

Specific 2θ values and d-spacings are dependent on the X-ray wavelength used and the specific crystalline phase of the silver palmitate.

Small-Angle X-ray Scattering (SAXS) for Supracrystalline Order

Small-Angle X-ray Scattering (SAXS) is a technique used to study structures on a larger scale than atomic resolution, typically in the range of 1 to 100 nanometers. SAXS is particularly useful for investigating the size, shape, and arrangement of nanoparticles and other nanoscale structures.

In the context of this compound, SAXS can be employed to characterize the supracrystalline structures that may form, especially in systems where silver nanoparticles are generated from the decomposition of the salt. amazonaws.com For instance, the self-assembly of silver nanoparticles formed during the thermal decomposition of silver palmitate can be analyzed using SAXS. amazonaws.com The resulting scattering patterns can be indexed to specific lattice types, such as a face-centered cubic (FCC) structure, providing insights into the long-range ordering of the nanoparticles. amazonaws.com The analysis of SAXS data can yield information about the average particle size and size distribution.

| Scattering Parameter | Information Derived | Relevance to this compound Systems |

| Scattering Vector (q) | Related to the size scale being probed. | Allows for the study of nanoscale features. uni-bayreuth.de |

| Form Factor P(q) | Describes the shape of individual scattering objects. | Provides information on the morphology of silver nanoparticles. |

| Structure Factor S(q) | Describes the spatial arrangement of the scattering objects. | Reveals the supracrystalline ordering of nanoparticles. aps.org |

SAXS provides statistical information about the ensemble of particles in the sample.

Wide-Angle X-ray Scattering (WAXS) for Local Structure

Wide-Angle X-ray Scattering (WAXS) is a powerful technique for probing the local atomic arrangement and crystalline structure of materials. dectris.com In the study of this compound and related silver carboxylates, WAXS provides critical information about the packing of the aliphatic chains and the coordination of the silver ions.

Research has shown that silver carboxylates, including silver palmitate, exhibit a well-defined lamellar structure. worldscientific.comworldscientific.com WAXS patterns reveal diffraction peaks corresponding to the long-range order of these layers. Specifically, the (001) reflections are indicative of the interlayer spacing. imaging.org Studies on similar silver carboxylates like silver behenate (B1239552) have demonstrated that heating induces phase transitions characterized by shifts in the WAXS diffraction peaks. For instance, an initial heating phase can cause disorder in the aliphatic chains, followed by a transition to a more symmetrical, mesomorphic phase at higher temperatures, as evidenced by changes in the diffraction pattern. imaging.org This is often an irreversible process, where the high-temperature phase becomes stabilized after the first heating cycle. imaging.org

In nanocomposites where silver nanoparticles are formed in situ from a precursor like silver palmitate within a polymer matrix, WAXS analysis confirms the crystalline nature of the resulting silver nanoparticles. cpts.com.uanbuv.gov.ua The diffraction patterns typically show peaks corresponding to the face-centered cubic (fcc) structure of metallic silver. cpts.com.uanbuv.gov.ua

Key Findings from WAXS Analysis:

| Feature | Observation |

| Crystal Structure | Well-defined lamellar structure with a triclinic phase. worldscientific.comworldscientific.com |

| Phase Transitions | Heating induces irreversible phase changes, often to a more symmetrical, mesomorphic state. imaging.org |

| Nanocomposites | Confirms the formation and face-centered cubic (fcc) crystalline structure of silver nanoparticles. cpts.com.uanbuv.gov.ua |

Electron and Atomic Force Microscopy

Microscopy techniques are indispensable for visualizing the morphology, surface features, and internal structure of this compound at various length scales.

Scanning Electron Microscopy (SEM) is widely used to examine the surface morphology of silver palmitate. Studies have revealed that silver palmitate can be synthesized to have a fiber-like or flake-like morphology. worldscientific.comworldscientific.comresearchgate.net These fibrous structures can have diameters in the nanometer range, for instance, around 150-200 nm, and exhibit good dispersion properties. worldscientific.comworldscientific.comresearchgate.net

In the context of nanocomposites, SEM is used to observe the distribution and morphology of silver nanoparticles within a polymer matrix. rsc.orgavantipublishers.com For example, in hybrid nanofiber mats, SEM images can show the interwoven structure of different polymer fibers and the presence of silver nanoparticles. rsc.org The morphology observed by SEM can vary, with some studies reporting spherical nanoparticles that may form clusters. nih.govnih.govcmscollege.ac.in

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for the detailed characterization of nanoscale features and the internal structure of materials. ekb.eg For silver palmitate-derived materials, TEM is crucial for determining the size, shape, and distribution of silver nanoparticles. cpts.com.uanbuv.gov.uarsc.org

Studies have shown that the method of synthesis significantly impacts the resulting nanoparticle morphology. For instance, in situ reduction of silver ions from a silver palmitate precursor in a polymer matrix can produce well-dispersed, spherical silver nanoparticles with average sizes as small as 3.7 nm. mdpi.com In contrast, mechanical mixing methods may result in larger nanoparticles, around 16 nm. mdpi.com TEM images can also reveal the crystalline nature of these nanoparticles, often showing lattice fringes that correspond to the crystallographic planes of silver. rsc.orgbiointerfaceresearch.com Selected Area Electron Diffraction (SAED) patterns obtained during TEM analysis further confirm the face-centered cubic (fcc) structure of the silver nanoparticles. biointerfaceresearch.com

Summary of TEM Findings on Silver Nanoparticles (AgNPs):

| Synthesis Method | Average AgNP Size | Morphology |

| In situ reduction in PLA matrix | ~3.7 nm mdpi.com | Spherical, well-dispersed mdpi.com |

| Mechanical mixing in PLA matrix | ~16 nm mdpi.com | Larger, potentially aggregated |

| Chemical reduction | 5.0 - 15.0 nm ijeit.com | Spherical, coated ijeit.com |

| Biosynthesis | 5 - 40 nm nih.gov | Spherical, polydisperse nih.gov |

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique used to image the surface topography of materials at the nanometer scale. azooptics.comscirp.org It can provide three-dimensional images of the surface, revealing details about surface roughness and the shape and size of surface features. sciopen.comscielo.brresearchgate.net

Thermal Analysis Techniques

Thermal analysis techniques are essential for understanding the phase behavior and thermal stability of this compound.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. uitm.edu.mymdpi.com This technique is highly sensitive to thermal events such as phase transitions, melting, and decomposition.

DSC analysis of silver palmitate reveals a complex thermal behavior with multiple endothermic peaks. worldscientific.comworldscientific.com One study identified as many as seven endothermic peaks below 240°C. worldscientific.comworldscientific.com Five of these peaks, occurring below 190°C, are attributed to various phase transitions, while the peaks at higher temperatures correspond to decomposition events. worldscientific.comworldscientific.com

Another investigation using modulated DSC found that silver palmitate undergoes an irreversible phase change in the 110–120°C range. imaging.org This transition is associated with the transformation from a crystalline state to a mesomorphic, sub-waxy phase. imaging.org The initial heating cycle can lead to the stabilization of this high-temperature phase. imaging.org The presence of silver nanoparticles within a polymer matrix can also influence the thermal properties, such as the glass transition temperature (Tg), as observed by DSC. mdpi.commdpi.com

Key Thermal Events in Silver Palmitate from DSC:

| Temperature Range | Event | Reference |

| Below 190°C | Multiple phase transitions | worldscientific.comworldscientific.com |

| 110-120°C | Irreversible transition to a mesomorphic phase | imaging.org |

| 204.1°C, 223.6°C, 253.9°C | Step-wise decomposition | worldscientific.comworldscientific.com |

Thermogravimetric Analysis (TG) for Thermal Decomposition Pathways

Thermogravimetric analysis (TGA) is a technique that measures changes in the mass of a substance as a function of temperature or time in a controlled atmosphere. tainstruments.com This method is crucial for determining the thermal stability and decomposition behavior of materials like this compound. tainstruments.com

Research indicates that this compound undergoes a multi-step decomposition process. worldscientific.com TGA curves show distinct weight loss stages corresponding to the breakdown of the compound. One study identified decomposition steps at 204.1°C, 223.6°C, and 253.9°C. worldscientific.com This stepwise decomposition suggests the formation of various intermediate products before complete degradation. The initial weight loss is often attributed to the loss of moisture, followed by the decomposition of the organic palmitate chain and subsequent reduction of silver ions. researchgate.net

Table 1: Thermal Decomposition Data for this compound

| Decomposition Step | Temperature (°C) |

| 1 | 204.1 |

| 2 | 223.6 |

| 3 | 253.9 |

Note: Data extracted from a study by Liu, et al. worldscientific.com

Advanced Compositional and Purity Assessment

Determining the elemental composition and purity of this compound is essential for quality control and for understanding its chemical properties. Several advanced analytical techniques are employed for this purpose.

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES)

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES), is a powerful technique for detecting and quantifying chemical elements. wikipedia.org It utilizes a high-temperature plasma to excite atoms and ions, which then emit light at characteristic wavelengths. wikipedia.orgdrawellanalytical.com The intensity of this emitted light is directly proportional to the concentration of the element in the sample. wikipedia.org

ICP-AES is widely used for the analysis of trace elements in various materials, including chemical compounds. itlinc.comresearchgate.net For this compound, ICP-AES can accurately determine the concentration of silver, ensuring the correct stoichiometric ratio and identifying any metallic impurities. vito.be The technique is known for its low detection limits, high accuracy, and precision. itlinc.com

Flame Atomic Absorption Spectroscopy (FAAS)

Flame Atomic Absorption Spectroscopy (FAAS) is another robust and widely used method for determining the concentration of specific metal elements in a sample. epa.gov In FAAS, a solution of the sample is aspirated into a flame, where it is atomized. epa.gov A light beam of a specific wavelength, characteristic of the element being analyzed, is passed through the flame. The amount of light absorbed by the ground-state atoms in the flame is proportional to the concentration of that element. epa.gov

FAAS provides a simple and rapid means to quantify the silver content in this compound. core.ac.uk The method is highly selective and can be used for speciation analysis, for instance, to differentiate between ionic silver (Ag+) and metallic silver (Ag0) in a sample, which can be crucial for assessing the purity and stability of the compound. researcher.lifewiley.com The technique has been successfully applied to determine silver content in various samples with high recovery rates and good precision. wiley.comresearchgate.net

Microanalysis for Elemental Content

Elemental microanalysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample. uq.edu.au Based on the principles of the Pregl and Dumas method, a small, accurately weighed sample is combusted in a high-temperature furnace. uq.edu.au The resulting gases are then separated and quantified by a detector. uq.edu.au

For this compound (C16H31AgO2), elemental microanalysis is used to verify the percentage of carbon and hydrogen, which provides a direct measure of the purity of the organic component of the compound. This technique is crucial for confirming the empirical formula of the synthesized material. elementalmicroanalysis.comelementalmicroanalysis.com

Structural and Morphological Correlation with Synthesis Parameters

The final structure and morphology of this compound are highly dependent on the conditions used during its synthesis. mdpi.commdpi.com

Fiber-like Morphologies and Dispersion Properties

Research has shown that this compound can be synthesized to form distinct fiber-like or rod-like morphologies. worldscientific.com The dimensions of these fibers, such as their diameter and length, can be controlled by adjusting synthesis parameters. For example, one study reported the formation of fiber-like silver palmitate with a diameter of about 200 nm. worldscientific.com

These morphological characteristics significantly influence the material's dispersion properties in various media. mdpi.com Well-defined, uniform fiber-like structures can lead to excellent dispersion, which is a critical factor in many of its applications. worldscientific.com The ability to control the morphology through synthesis allows for the tailoring of the material's properties for specific uses. The choice of reactants and their concentrations, temperature, and the use of surfactants are all parameters that can be manipulated to achieve the desired morphology. semanticscholar.orgnih.gov The morphology of silver nanoparticles has been shown to strongly influence their catalytic activity and selectivity in chemical reactions. rsc.org

Defined Layer Structures and Crystal Phases (e.g., Triclinic Phase)

This compound is characterized by a well-defined layer structure. scientific.networldscientific.comworldscientific.comresearchgate.net This lamellar arrangement is a hallmark of long-chain metal carboxylates, where ionic and van der Waals forces dictate the supramolecular assembly. The structure consists of distinct layers, with the silver ions and carboxylate groups forming an ionic sublayer, and the aliphatic palmitate chains arranging themselves in an ordered fashion, creating hydrocarbon interlayers.

X-ray diffraction (XRD) and other characterization methods have confirmed that this compound crystallizes in the triclinic phase. scientific.networldscientific.comworldscientific.comresearchgate.net This crystal system is common among silver carboxylates with long aliphatic chains. imaging.org The triclinic nature implies a low degree of symmetry in the crystal lattice. The ordered packing of the all-trans configuration of the alkyl chains is a significant feature of this crystalline state. cambridge.org

Upon heating, silver carboxylates like silver palmitate undergo phase transitions. scientific.netimaging.org The initial crystalline solid can transform into different phases, including a more symmetrical phase, before eventually decomposing at higher temperatures. scientific.netimaging.org For instance, studies on various silver carboxylates show an irreversible Martensitic phase change in the 110–120°C range. imaging.org Specifically for silver palmitate, differential scanning calorimetry (DSC) has identified multiple endothermic peaks below its decomposition temperature, which are attributed to reversible phase transitions among various intermediate phases and an order-disorder phase transition. scientific.networldscientific.com

Unit-Cell Parameters and Aliphatic Chain Length Correlations in Carboxylates

The crystal structure of silver carboxylates, including this compound, is typically defined by a triclinic unit cell. imaging.orgcambridge.orgcambridge.org The unit cell parameters are significantly influenced by the length of the aliphatic chain. A general trend observed across the homologous series of silver carboxylates is that the unit cell parameters vary as a linear function of the carbon chain length. acs.org

The structure of these compounds is characterized by a dimeric arrangement where two silver atoms are bridged by two carboxylate groups, forming an 8-membered ring. cambridge.orgcambridge.org These dimers are further linked, creating a polymeric network. cambridge.org The long alkyl chains extend in a fully extended all-trans configuration. cambridge.org

While specific unit-cell parameters for this compound (C16) are not detailed in the provided sources, extensive research on other long-chain silver carboxylates provides a clear understanding of the structural correlations. As the number of methylene (B1212753) units in the aliphatic chain increases, the 'c' lattice parameter, which corresponds to the layer spacing, shows a systematic increase. The 'a' and 'b' parameters, which define the packing within the ionic sublayer, exhibit less significant variation. cambridge.org

The table below presents the triclinic unit-cell parameters for several silver carboxylates, illustrating the effect of chain length.

| Compound Name | Chemical Formula | Carbon Chain Length (n) | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Source(s) |

| Silver(1+) stearate | [Ag(O₂C(CH₂)₁₆CH₃)]₂ | 18 | 4.11 | 4.68 | 48.74 | 92.13 | 90.33 | 83.49 | cambridge.org |

| Silver(1+) arachidate | [Ag(O₂C(CH₂)₁₈CH₃)]₂ | 20 | 4.1519 | 4.7055 | 53.555 | 89.473 | 87.617 | 76.329 | cambridge.org |

| Silver(1+) behenate | [Ag(O₂C(CH₂)₂₀CH₃)]₂ | 22 | 4.1769 | 4.7218 | 58.3385 | 89.440 | 89.634 | 75.854 | cambridge.org |

This data clearly demonstrates that as the aliphatic chain is elongated, the 'c' parameter increases to accommodate the additional methylene groups, while the 'a' and 'b' parameters remain relatively constant, reflecting the consistent packing of the silver carboxylate dimer units. cambridge.org

Computational Chemistry and Theoretical Studies of Silver Palmitate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a widely employed quantum mechanical modeling method used to investigate the electronic structure of materials and molecules. For silver-palmitate systems, DFT calculations have been utilized to determine optimized geometries, electronic properties, and binding energies. Studies involving silver clusters interacting with palmitic acid have employed DFT to optimize structures and analyze the nature of interactions, often using functionals like B3LYP researchgate.netresearchgate.netresearchgate.net. These calculations can reveal charge distribution and the electronic environment around silver atoms when bonded to palmitate moieties. For instance, research on similar carboxylate-metal interactions demonstrates that DFT can predict preferred binding modes and the extent of charge transfer between the metal and the organic ligand aip.orgaip.org. The electronic structure of palmitic acid itself has also been studied using DFT, providing insights into its frontier molecular orbitals (HOMO and LUMO) and their potential roles in interactions researchgate.net.

Molecular Dynamics Simulations for Interfacial Interactions

Molecular Dynamics (MD) simulations are powerful tools for exploring the dynamic behavior of systems over time, particularly at interfaces or in solution. In the context of silver-palmitate systems, MD simulations can elucidate how silver species interact with palmitic acid molecules, their self-assembly behavior, and their dynamic interactions with surfaces or biological membranes. Studies have shown that MD can reveal weak interactions between silver nanoparticles and fatty acids, suggesting good clearance properties researchgate.netnih.gov. Furthermore, MD simulations have been used to model the entry and stabilization of palmitate molecules within protein binding sites, illustrating specific interactions and conformational changes driven by molecular forces core.ac.uk. General principles of MD simulations highlight the importance of interatomic potentials, including electrostatic and Van der Waals forces, in accurately modeling these interactions frontiersin.orgnih.gov.

Modeling of Silver Cluster Stability with Palmitic Acid Moieties

The stability of silver clusters in the presence of palmitic acid is a key area of theoretical investigation. DFT calculations have been instrumental in determining the most stable configurations and binding energies of silver clusters when functionalized or interacting with palmitic acid. Research has indicated that silver clusters containing six atoms can be particularly stable when complexed with palmitic acid researchgate.netresearchgate.net. These studies quantify the interaction energies between silver clusters of varying sizes (e.g., 1, 3, 5, and 6 atoms) and palmitic acid, providing data on the strength of these associations researchgate.net. Such modeling is crucial for understanding how palmitic acid might stabilize or influence the properties of silver nanostructures.

Table 1: Interaction Energies between Silver Clusters and Palmitic Acid

| System | Interaction Energy (kcal/mol) |

| Palmitic acid + 1 Ag | -3.41 |

| Palmitic acid + 3 Ag | -18.65 |

| Palmitic acid + 5 Ag | -8.53 |

| Palmitic acid + 6 Ag | -75.43 |

*Data adapted from researchgate.net.

Simulation of Molecular Orbital Interactions

Compound Names:

Silver(1+) palmitate

Silver

Palmitic acid

Silver clusters

Silver nanoparticles

Silver ions

Carboxylates

Mechanistic Investigations in Silver 1+ Palmitate Chemistry

Elucidation of Formation Mechanisms

The formation of silver(1+) palmitate is primarily achieved through two principal mechanisms: chemical deposition and ion exchange.

Chemical Deposition: This method involves the direct reaction of a silver salt, typically silver nitrate (B79036) (AgNO₃), with palmitic acid in the presence of a base, such as sodium hydroxide (B78521) (NaOH). worldscientific.com The process is often carried out in an aqueous system, sometimes with the aid of a surfactant like polyvinylpyrrolidone (B124986) (PVP) to control the morphology and dispersion of the resulting silver palmitate. worldscientific.com The fundamental reaction can be described as follows:

First, the palmitic acid is neutralized by the base to form a soluble palmitate salt (e.g., sodium palmitate).

Then, the silver ions (Ag⁺) from the silver nitrate react with the palmitate anions (C₁₅H₃₁COO⁻) in a precipitation reaction to form insoluble this compound.

The reaction conditions, such as temperature, pH, and the presence of surfactants, can significantly influence the purity and crystalline structure of the final product. worldscientific.com

Ion Exchange: Ion exchange represents another facile route to synthesize this compound. This mechanism is particularly relevant in systems where a pre-existing palmitate salt is available. For instance, in certain nanoparticle synthesis protocols, an ion exchange reaction between silver nitrate and a sodium salt of a complexed palmitic acid can lead to the formation of silver palmitate. researchgate.net This method relies on the difference in solubility products, where the less soluble silver palmitate precipitates out of the solution upon the introduction of silver ions. This mechanism is also observed in more complex systems, where the order of adding reagents can influence the formation of silver species. mdpi.com

The table below summarizes the key aspects of these formation mechanisms.

| Formation Mechanism | Reactants | Key Features |

| Chemical Deposition | Palmitic acid, a base (e.g., NaOH), and a silver salt (e.g., AgNO₃) | Direct precipitation reaction, often in an aqueous medium. Surfactants can be used to control particle morphology. worldscientific.com |

| Ion Exchange | A soluble palmitate salt and a silver salt (e.g., AgNO₃) | Relies on the low solubility of silver palmitate. Can occur as an intermediate step in more complex reactions. researchgate.net |

Reaction Mechanisms during Thermal Decomposition Processes

The thermal decomposition of this compound is a critical process, especially in the context of producing silver nanoparticles. This process is not a simple, one-step event but rather a series of transformations.

Studies using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG) have revealed that silver palmitate exhibits multiple endothermic peaks at temperatures below 240°C. worldscientific.comresearchgate.net Peaks observed below 190°C are attributed to various phase transitions within the silver palmitate structure. worldscientific.comresearchgate.net The actual decomposition into metallic silver occurs in a stepwise manner at higher temperatures, with reported decomposition peaks around 204.1°C, 223.6°C, and 253.9°C. worldscientific.comresearchgate.net

The proposed mechanism for thermal decomposition involves the breaking of the Ag-O bond, leading to the formation of metallic silver (Ag⁰) and the release of byproducts. ui.ac.id In situ X-ray diffraction studies have shown that during heating, silver palmitate undergoes transitions into various liquid-crystalline states before converting to an isotropic liquid at around 180°C. amazonaws.com Above 200°C, the formation of ordered silver nanoparticles with a face-centered cubic (fcc) structure is observed. amazonaws.com The byproducts of this decomposition can include the corresponding carboxylic acid (palmitic acid), which can be detected by techniques like infrared spectroscopy. amazonaws.com

The table below details the key stages of the thermal decomposition of silver palmitate.

| Temperature Range | Observed Phenomena | Mechanistic Interpretation |

| Below 190°C | Multiple endothermic peaks in DSC | Phase transitions into various liquid-crystalline states. worldscientific.comresearchgate.netamazonaws.com |

| ~180°C | Disappearance of Bragg reflections in XRD | Conversion into an isotropic liquid. amazonaws.com |

| Above 200°C | Stepwise decomposition peaks in DSC/TG, formation of fcc silver nanoparticles | Cleavage of the Ag-O bond, nucleation and growth of metallic silver. worldscientific.comresearchgate.netui.ac.idamazonaws.com |

Role of Silver Palmitate as an Intermediate in Silver Nanoparticle Synthesis

This compound often plays a crucial role as a transient intermediate in the synthesis of silver nanoparticles (AgNPs), particularly in "one-pot" synthesis methods. scielo.org.coredalyc.org In these reactions, a silver precursor (like silver nitrate), a reducing agent, and a capping agent (which can also be the source of the palmitate) are mixed and heated.

A proposed mechanism involves the initial formation of silver carboxylates, including silver palmitate, as an intermediate step. redalyc.org For example, in a system using silver nitrate, 1-octanol (B28484) (as both solvent and reducing agent), and oleic acid/palmitic acid (as capping agents), the silver ions first react with the carboxylate groups to form silver carboxylate. scielo.org.coredalyc.org This intermediate is not very stable at the reaction temperature (e.g., 180°C) and subsequently decomposes. redalyc.org

The decomposition of the silver palmitate intermediate provides a controlled release of silver ions (Ag⁺), which are then reduced to form stable silver nuclei (Ag⁰). redalyc.org These nuclei then grow into nanoparticles. The presence of the silver carboxylate intermediate can be monitored using techniques like Raman spectroscopy, which can show a temporary increase in the intensity of peaks corresponding to the carboxylate, followed by their disappearance as the nanoparticles form. scielo.org.co The formation and subsequent decomposition of this intermediate are key to controlling the size and uniformity of the resulting silver nanoparticles. redalyc.org In some green synthesis approaches using plant extracts, phytochemicals like palmitic acid can facilitate the reduction of Ag⁺ to Ag⁰, and the resulting silver nanoparticles can be stabilized by organic functional groups from the extract. rsc.org

Mechanistic Aspects of Interactions with Organic Components in Material Formation

The interaction of this compound with other organic components is fundamental in the formation of various materials, especially in the context of creating stabilized nanoparticles and composite materials.

Stabilization of Nanoparticles: In many synthesis routes, organic molecules act as capping or stabilizing agents, preventing the agglomeration of the newly formed silver nanoparticles. nih.gov When silver palmitate is used as a precursor, the palmitate ligand itself can act as a stabilizing agent for the resulting nanoparticles. The long hydrocarbon chain of the palmitate provides steric hindrance, preventing the nanoparticles from coming into close contact and aggregating. In other systems, phytochemicals from plant extracts, which can include fatty acids like palmitic acid, can bind to the surface of silver nanoparticles through their functional groups (e.g., carboxyl and hydroxyl groups), creating a protective layer. rsc.orgnih.gov

Influence on Reaction Environment: The presence of organic molecules can significantly alter the reaction environment. For instance, in the synthesis of silver nanoparticles, the choice of solvent and capping agents can influence the reduction potential of the silver ions and the kinetics of nanoparticle formation. scielo.org.co The interaction between silver ions and organic molecules containing hydroxyl and carboxyl groups can lead to conformational changes in the organic molecules, which in turn can influence the reduction process and the final characteristics of the silver nanoparticles. nih.gov

Advanced Material Science Applications of Silver 1+ Palmitate and Its Derivatives

Precursor Role in Silver Nanoparticle and Nanocomposite Fabrication

Silver(1+) palmitate is frequently employed as a precursor for the generation of silver nanoparticles (AgNPs). nih.govmdpi.com The thermal decomposition of silver carboxylates like silver palmitate is a method to produce silver nanopowders. researchgate.net In these processes, the silver salt is reduced to metallic silver (Ag0), which then nucleates and grows into nanoparticles. nih.gov The fatty acid component can also act as a capping or stabilizing agent during synthesis, influencing the final size and morphology of the nanoparticles. nih.gov

This compound is utilized as a precursor for modifying ultra-high molecular weight polyethylene (B3416737) (UHMWPE) with silver nanoparticles to create nanocomposites with enhanced properties, such as antibacterial activity. semanticscholar.org One method involves the reduction of silver palmitate within the UHMWPE polymer matrix. semanticscholar.org However, the low solubility of silver palmitate in organic solvents can limit the achievable concentration of silver in the final composite material. semanticscholar.org Research has shown that when using silver palmitate as a precursor for modifying UHMWPE, the silver content may not exceed 0.07%. semanticscholar.org This is in contrast to other precursors like silver laurate, which can achieve a higher silver content of up to 0.26%. semanticscholar.org The reduction process can sometimes lead to the aggregation of silver, resulting in a non-uniform distribution of nanoparticles on the polymer matrix. semanticscholar.org

Table 1: Silver Content in UHMWPE Using Different Fatty Acid Salt Precursors

| Silver Salt Precursor | Maximum Silver Content (%) |

| Silver Palmitate | 0.07 |

| Silver Laurate | 0.26 |

This table illustrates the difference in achievable silver nanoparticle concentration in a UHMWPE matrix based on the solubility of the fatty acid silver salt precursor. semanticscholar.org

The nanoparticles derived from precursors like this compound can be guided to form organized, larger structures through self-assembly. nih.gov This process is critical for creating materials with specific, tailored properties for fields like nanoelectronics. ust.hk The formation of these structures is influenced by factors such as hydrophobic interactions between particles, which can be provided by a layer of surfactant molecules on the nanoparticle surface. ust.hk For instance, silver nanodisks have been observed to self-assemble into large-area "necklace-like" structures. ust.hk While the direct self-assembly of silver palmitate itself is less documented in this context, its role as a precursor is vital to producing the nanoparticle building blocks that subsequently self-assemble into complex architectures. nih.govmdpi.com

Utilization in Photothermographic Materials as a Silver Source

This compound is a key component in photothermographic (PTG) materials, where it serves as a reducible source of silver for image formation. researchgate.netscientific.net These materials, often used in medical imaging, combine the light sensitivity of silver halides with thermal development. worldscientific.comresearchgate.net In a typical PTG system, an image-forming layer contains a photocatalyst, a reducing agent, and a reducible silver salt like silver palmitate, all dispersed in a binder. scientific.net

Upon exposure to light, a latent image is formed on silver halide crystals. researchgate.net Subsequent heating triggers an oxidation-reduction reaction between the silver palmitate and the reducing agent, which is catalyzed by the latent image. scientific.net This process reduces silver ions from the silver palmitate to metallic silver, forming a visible black silver image in the exposed areas. scientific.netimaging.org The quality, contrast, and resolution of the final image are highly dependent on the synthesis and properties of the silver carboxylate used. worldscientific.com Therefore, preparing well-dispersed, nanoscale silver palmitate with a well-defined layer structure is crucial for high-quality PTG films. researchgate.netresearchgate.net

Table 2: Components of a Photothermographic (PTG) Material

| Component | Function | Example Compound |

| Reducible Silver Source | Provides silver ions for image formation | This compound scientific.net |

| Photocatalyst | Forms latent image upon light exposure | Titanium dioxide (TiO2) scientific.net |

| Reducing Agent | Reduces silver ions to metallic silver | 2,2'-methylenebis(6-tert-butyl-4-methylphenol) scientific.net |

| Toner | Controls the color tone of the silver image | PHZ scientific.net |

| Binder | Disperses and holds the components | Acrylic acid resin scientific.net |

This table outlines the primary components and their functions within a photothermographic imaging system.

Development of Specialized Optical Materials

Silver nanoparticles, often synthesized from precursors like this compound, are central to the development of specialized optical materials due to their unique interactions with light. mdpi.com These nanomaterials can act as antennas to convert light into localized electric fields or as waveguides to direct light with high precision. nih.gov

A key optical property of silver nanoparticles is localized surface plasmon resonance (LSPR). jbiochemtech.com LSPR occurs when the free electrons on the surface of the silver nanoparticle collectively oscillate in resonance with the frequency of incident light. mdpi.com This phenomenon results in strong light absorption and scattering at specific wavelengths, which are highly dependent on the nanoparticle's size, shape, and the surrounding dielectric medium. mdpi.comresearchgate.net

Silver is a preferred material for plasmonic applications because it exhibits the longest electronic lifetime among precious metals and provides high sensitivity. mdpi.com By controlling the synthesis of silver nanoparticles from precursors like silver palmitate, it is possible to tune their size and shape, thereby controlling the LSPR wavelength for specific applications such as biosensors and optical integrated circuits. mdpi.comnih.gov The strong electric fields generated near the nanoparticle surface due to LSPR are exploited in techniques like Surface-Enhanced Raman Scattering (SERS). mdpi.com

Impact on Fatty Acid Profiles in Biomaterial-Related Contexts (e.g., for biodiesel production from algae)

In the context of biomaterials, the introduction of silver, often in the form of silver nanoparticles, can significantly influence the metabolic processes of microorganisms like algae, which are a promising feedstock for biodiesel. mdpi.commdpi.com The application of AgNPs to algal cultures has been shown to enhance the total lipid yield, a critical factor for biodiesel production. mdpi.com

Table 3: Effect of Silver Nanoparticle Application on Algal Lipid Production

| Algal Species | Lipid Yield (% Dry Cell Weight) with 0.08 mg/L AgNPs |

| Oedogonium sp. | 60% |

| Ulothrix sp. | 56% |

| Cladophora sp. | 58% |

| Spirogira sp. | 63% |

This table shows the enhanced lipid yield in different green algae species following the application of silver nanoparticles, highlighting its potential to boost biodiesel feedstock production. mdpi.com

Environmental Interactions and Transformations of Silver 1+ Palmitate Indirectly Through Agnps Derived from Similar Precursors

Environmental Fate in Aqueous Systems

The behavior of silver species in aqueous environments is complex, dictated by factors such as salinity, ionic strength, and the presence of dissolved organic matter. These parameters significantly influence the stability and transport of silver nanoparticles.

Influence of Salinity and Ionic Strength on Colloidal Stability

Salinity and ionic strength are critical factors affecting the colloidal stability of AgNPs in aqueous systems. An increase in salinity or ionic strength generally leads to a compression of the electrical double layer surrounding the nanoparticles. This reduction in electrostatic repulsion can promote aggregation and subsequent precipitation of AgNPs. In high-salinity environments, such as seawater or brackish waters, AgNPs tend to lose their colloidal stability more rapidly mdpi.come3s-conferences.orgnih.gov. For instance, studies have shown that AgNPs can aggregate and precipitate in high-salinity waters due to increased ionic strength, which disrupts the stabilizing forces mdpi.comnih.gov.

Table 1: Influence of Salinity on AgNP Colloidal Stability

| Salinity Level | Ionic Strength | Effect on AgNP Stability | Supporting Reference |

| Low | Low | Stable, primarily due to stabilizing effects of DOM | mdpi.comnih.gov |

| Moderate | Moderate | Stability influenced by both DOM and salinity; can lead to aggregation or stability | nih.gov |

| High | High | Rapid aggregation and precipitation; destabilization occurs | mdpi.come3s-conferences.orgnih.gov |

Role of Dissolved Organic Matter (DOM) in Stabilization and Destabilization

Dissolved organic matter (DOM), comprising molecules like humic and fulvic acids, plays a crucial role in stabilizing AgNPs in aquatic environments researchgate.netoaepublish.com. DOM molecules can adsorb onto the surface of AgNPs, forming a protective layer that provides steric stabilization. This coating effectively shields the nanoparticle surface and reduces the attractive forces between particles, thereby enhancing colloidal stability and preventing aggregation e3s-conferences.orgnih.govresearchgate.netresearchgate.net. The presence of DOM can significantly counteract the destabilizing effects of increased salinity and ionic strength, allowing AgNPs to remain dispersed in conditions where they would otherwise aggregate nih.govresearchgate.netmdpi.com.

Table 2: Role of Dissolved Organic Matter (DOM) in AgNP Stability

| DOM Concentration | Environmental Condition | Effect on AgNP Stability | Mechanism of Stabilization | Supporting Reference |

| Low | High Salinity | Reduced stability; aggregation can occur | Limited steric hindrance | e3s-conferences.orgresearchgate.net |

| High | High Salinity | Enhanced stability; aggregation significantly decreased | Adsorption of DOM molecules ("coating") leading to steric stabilization | nih.govresearchgate.netmdpi.com |

| High | Low Salinity | Promotes stability, contributing to a more stable suspension | Steric stabilization via adsorbed DOM | nih.govoaepublish.com |

Transformation Pathways in Natural Environments

In natural environments, silver species, including AgNPs, can undergo chemical transformations. One of the most significant is sulfidation, leading to the formation of silver sulfide (B99878) (Ag₂S).

Sulfidation Processes and Formation of Silver Sulfide Species

Silver nanoparticles are prone to sulfidation in environments containing sulfide ions (HS⁻, S²⁻) nih.govnih.govgdut.edu.cn. This transformation results in the formation of silver sulfide nanoparticles (Ag₂S-NPs) or Ag–Ag₂S core-shell structures. Sulfidation is considered a natural detoxification mechanism, as Ag₂S exhibits extremely low solubility, thereby reducing the bioavailability and toxicity of silver nih.govgdut.edu.cneuropa.eu.

Sulfidation can occur through two primary pathways:

Direct Pathway: AgNPs react directly with dissolved sulfide species through a particle-fluid reaction nih.gov.

Indirect Pathway: AgNPs undergo oxidative dissolution, releasing silver ions (Ag⁺). These Ag⁺ ions then react with sulfide ions to precipitate as Ag₂S nih.govnih.gov. This pathway involves the transient formation of potentially more toxic Ag⁺ ions nih.govnih.gov.

The presence of oxygen can influence the rate of sulfidation, often by promoting the initial oxidative dissolution step nih.govrsc.org. Furthermore, metal sulfides, such as copper sulfide (CuS), can also act as sulfide sources, inducing the sulfidation of AgNPs even under aerobic conditions rsc.orgacs.org.

Table 3: Pathways of Silver Nanoparticle Sulfidation

| Pathway Type | Description | Key Intermediate/Process | Supporting Reference |

| Direct | AgNPs react directly with dissolved sulfide species via a solid-fluid reaction. | Direct reaction between AgNP surface and sulfide ions. | nih.gov |

| Indirect | AgNPs undergo oxidative dissolution to release Ag⁺ ions, which then precipitate with sulfide ions to form Ag₂S. | Oxidative dissolution of AgNPs to Ag⁺, followed by precipitation of Ag₂S. | nih.govnih.gov |

| Metal Sulfide Mediated | AgNPs react with metal sulfides, which act as a source of sulfide ions, leading to Ag₂S formation. | Cation exchange reactions between AgNPs and metal sulfides (e.g., CuS, ZnS). | rsc.orgacs.org |

Aggregation and Dissolution Dynamics in Various Media

The aggregation and dissolution of AgNPs are fundamental processes that dictate their environmental fate and potential impact. Oxidative dissolution is a key transformation where AgNPs release Ag⁺ ions into the surrounding medium mdpi.comnih.gov. This process can be influenced by factors such as pH, the presence of oxygen, and the size of the nanoparticles, with smaller particles generally dissolving faster due to their larger surface area-to-volume ratio mdpi.comresearchgate.netbeilstein-journals.org.

The released Ag⁺ ions are highly reactive and can form various species, including silver chloride (AgCl) and silver sulfide (Ag₂S), particularly in the presence of chloride and sulfide ions, respectively europa.eubeilstein-journals.org. These precipitates are generally poorly soluble beilstein-journals.org.

Aggregation dynamics are influenced by a combination of factors. As noted, increased ionic strength and salinity promote aggregation by compressing the electrical double layer mdpi.come3s-conferences.orgnih.gov. Conversely, DOM can stabilize AgNPs against aggregation through steric hindrance e3s-conferences.orgnih.govresearchgate.net. The concentration of nanoparticles and the presence of other ions or molecules in the medium also play significant roles in determining the extent of aggregation and sedimentation mdpi.comoaepublish.comresearchgate.net. These dynamic processes of dissolution and aggregation collectively influence the transport, persistence, and bioavailability of silver in the environment.

Compound List:

Silver(1+) palmitate

Silver nanoparticles (AgNPs)

Silver ions (Ag⁺)

Silver sulfide nanoparticles (Ag₂S-NPs)

Silver sulfide (Ag₂S)

Silver chloride (AgCl)

Emerging Research Frontiers and Methodological Advancements for Silver 1+ Palmitate

Process Optimization for Scalable and Controlled Synthesis

The production of silver nanoparticles from precursors like silver(1+) palmitate has seen a shift towards methods that are scalable, reproducible, and environmentally friendly. nih.gov Green synthesis approaches, which utilize natural materials like plant extracts or biomolecules, are gaining prominence as sustainable alternatives to traditional chemical and physical methods. nih.govmdpi.com These biological routes can offer a one-step procedure at ambient conditions, which is advantageous for controlling crystal growth, particle size, and shape. nih.gov

Key areas of process optimization include:

Chemical Reduction: This remains a common and effective method for producing silver nanoparticles. The choice of reducing agent, such as sodium borohydride or trisodium citrate, and stabilizing agents can control the final particle size. nih.govmdpi.com For instance, sodium borohydride is effective for creating smaller nanoparticles (5-20 nm), while trisodium citrate is used for larger ones (60-100 nm). nih.gov

Polyol Synthesis: This method uses a polyol (like ethylene glycol) as both the solvent and the reducing agent. It is a versatile technique for producing silver nanocrystals with well-defined shapes. researchgate.netnih.gov A self-airtight setup has been developed for this process, enabling the scalable production of uniform silver nanocubes in gram quantities by controlling the amount of oxygen and minimizing the loss of volatile reagents. researchgate.netnih.gov

Microwave-Assisted Synthesis: This technique involves the rapid heating of the silver precursor with microwave irradiation, which helps in controlling the nucleation and growth phases of nanoparticle synthesis. mdpi.com This method can produce silver nanoparticles with a narrow size distribution and a high degree of crystallization. mdpi.com

Coordination-Based Strategy: A novel, single-step method uses a coordinating solvent like acetonitrile to slow the reduction rate of silver ions. rsc.org This leads to the formation of fewer initial seeds, which then grow into larger silver nanoplates with high aspect ratios, suitable for applications in printed electronics. rsc.org

| Synthesis Method | Key Parameters/Agents | Advantages | Typical Product |

|---|---|---|---|

| Green Synthesis | Plant extracts, microorganisms, biomolecules as reducing/capping agents. mdpi.com | Eco-friendly, cost-effective, operates at ambient conditions. nih.govmdpi.com | Varies by biological source; can produce spherical nanoparticles. mdpi.com |

| Chemical Reduction | Reducing agents (e.g., sodium borohydride, trisodium citrate), stabilizing agents (e.g., PVP). nih.govyoutube.com | Simple, high yield, low cost, size control. mdpi.com | Spherical nanoparticles, size-tunable from 5 nm to 100 nm. nih.gov |

| Polyol Synthesis | Polyol (e.g., ethylene glycol), silver trifluoroacetate precursor, capping agent (PVP). researchgate.net | Robust, reproducible, scalable to gram quantities, shape control. researchgate.netnih.gov | Uniform silver nanocubes with controlled edge lengths (18-60 nm). nih.gov |

| Microwave-Assisted | Microwave irradiation, precursor concentration, stabilizer type. mdpi.com | Rapid heating, improved control of nucleation/growth, narrow size distribution. mdpi.com | Highly crystalline nanoparticles. mdpi.com |

Development of Novel Characterization Techniques for In-Situ Studies

Understanding the formation kinetics of silver nanoparticles from precursors like this compound is crucial for controlled synthesis. The development of in-situ characterization techniques allows researchers to monitor the synthesis process in real-time, providing detailed insights into nucleation and growth mechanisms. nih.govmdpi.com

Novel in-situ techniques are replacing traditional ex-situ methods, which only analyze the final product. nih.gov

In-Situ UV-Visible (UV-Vis) Spectroscopy: This is a widely used technique to monitor the formation and stability of metallic nanoparticles. nih.gov Silver nanoparticles exhibit a characteristic surface plasmon resonance (SPR) peak, typically between 400 and 480 nm, and the evolution of this peak provides real-time data on particle formation kinetics. mdpi.comacs.org Studies using atmospheric pressure plasma to reduce silver ions have employed in-situ UV-Vis spectroscopy to observe two distinct phases: an initial linear formation of small, spherical particles, followed by a saturation phase characterized by changes in particle shape and fusion. nih.govmdpi.com

In-Situ Small-Angle X-ray Scattering (SAXS): SAXS can provide detailed structural information during nanoparticle formation, including average particle size and growth mechanisms. semanticscholar.org An in-situ SAXS study of a wet-chemical reduction synthesis identified that initial particle growth occurs via coalescence, which is later followed by Ostwald ripening for pure silver nanoparticles. semanticscholar.org

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups of biomolecules or capping agents that are involved in the reduction and stabilization of the nanoparticles. nih.govij-aquaticbiology.com It can confirm the interaction between the nanoparticle surface and organic molecules, such as the carboxylate groups from palmitic acid. ij-aquaticbiology.comresearchgate.net

| Technique | Information Provided | Key Findings from In-Situ Studies |

|---|---|---|

| UV-Visible Spectroscopy | Real-time monitoring of nanoparticle formation and stability via Surface Plasmon Resonance (SPR). nih.govnih.gov | Revealed distinct linear formation and saturation phases in plasma-based synthesis. mdpi.com |

| Small-Angle X-ray Scattering (SAXS) | Evolution of average particle size and growth mechanism (coalescence vs. Ostwald ripening). semanticscholar.org | Demonstrated that silver nanoparticle growth transitions from coalescence to Ostwald ripening. semanticscholar.org |

| Fourier Transform Infrared (FTIR) Spectroscopy | Identifies functional groups (e.g., carboxylates) on the nanoparticle surface involved in capping and stabilization. nih.govresearchgate.net | Confirms the role of carboxylate and amine groups from precursors in stabilizing the final nanoparticles. researchgate.net |

| Transmission Electron Microscopy (TEM) | Provides high-resolution images of nanoparticle size, shape, and morphology. nih.govnih.gov | Used to correlate time-dependent changes in nanoparticle shape with in-situ UV-Vis spectra. mdpi.com |

Advanced Computational Modeling for Predictive Understanding

Computational modeling has become an indispensable tool for gaining a molecular-level understanding of the interactions involved in the formation and function of silver-based materials. nih.gov Techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) allow researchers to predict the stability and behavior of complexes involving silver and organic molecules like palmitic acid, which is difficult to achieve through experiments alone. nih.govresearchgate.net

DFT has been used to optimize the structure of silver clusters and biomolecules, including palmitic acid, and to calculate the interaction energies between them. researchgate.net These calculations help to determine the stability of different complexes and predict how nanoparticles will interact with biological systems. nih.govresearchgate.net For example, a study modeling the interaction of silver clusters with fatty acids found in the skin's lipid layer showed that while an interaction exists, the silver nanoparticles can also be easily separated, which has implications for their potential toxicity. researchgate.net The interaction energies between silver clusters of varying atom numbers and palmitic acid have been calculated, showing that larger silver clusters can have significantly stronger interactions. researchgate.net

| System | Interaction Energy (kcal/mol) | Computational Method |

|---|---|---|